Cas no 153277-33-9 (N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester)

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester structure
153277-33-9 structure
Nome do Produto:N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
N.o CAS:153277-33-9
MF:C18H19NO4S
MW:345.412763834
CID:98984
PubChem ID:10269086

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
    • N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
    • methyl (2R)-2-amino-3-methylsulfanylpropanoate hydrochl
    • methyl (R)-2-amino-3-methylthiopropanoate hydrochloride
    • methyl S-methylcysteinate hydrochloride
    • N-benzyloxycarbonyl S-phenyl-L-cysteine methyl ester
    • N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester
    • S-methyl cysteine methyl ester hydrochloride
    • S-Methyl-L-cysteine methyl ester hydrochloride
    • CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
    • N-CARBOBENZOXY-2-PHENYL-L-CYSTEINEMETHYLESTER
    • METHYL N-[(BENZYLOXY)CARBONYL]-S-PHENYL-L-CYSTEINATE
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-(phenylthio)propanoate
    • Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
    • DTXSID40934719
    • 153277-33-9
    • Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
    • IHTLHYBTCCLDPR-INIZCTEOSA-N
    • SCHEMBL4968729
    • Inchi: InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)
    • Chave InChI: IHTLHYBTCCLDPR-UHFFFAOYSA-N
    • SMILES: COC(C(NC(OCC1C=CC=CC=1)=O)CSC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 345.10357
  • Massa monoisotópica: 345.10347926g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 393
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 89.9Ų
  • XLogP3: 3.6

Propriedades Experimentais

  • Densidade: 1.247
  • Ponto de ebulição: 522.944°C at 760 mmHg
  • Ponto de Flash: 270.067°C
  • Índice de Refracção: 1.599
  • PSA: 64.63
  • LogP: 3.63760

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C176560-1g
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
153277-33-9
1g
$ 488.00 2023-09-08
A2B Chem LLC
AD50344-1g
L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
153277-33-9
1g
$2924.00 2024-04-20
TRC
C176560-500mg
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
153277-33-9
500mg
$ 276.00 2023-09-08
TRC
C176560-5g
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
153277-33-9
5g
$ 2179.00 2023-09-08
A2B Chem LLC
AD50344-100mg
L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
153277-33-9
100mg
$625.00 2024-04-20

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